N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
Description
N-(4-{[(3,5-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a heterocyclic compound featuring a thiazole core substituted at position 4 with a carbamoylmethyl group linked to a 3,5-dimethylphenyl moiety. The benzamide group is attached at position 2 of the thiazole ring.
Properties
IUPAC Name |
N-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-8-14(2)10-16(9-13)21-18(24)11-17-12-26-20(22-17)23-19(25)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAUXWVZPQUIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide typically involves the reaction of 3,5-dimethylaniline with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thioamide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it effective against cancer cells and microbial pathogens. The compound’s ability to modulate inflammatory pathways also contributes to its anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Variations
Key Analogs:
- Hydrazinecarbothioamides [4–6] (): Contain a thioamide (C=S) group and phenylsulfonyl substituents. Differ from the target compound in lacking the benzamide group and featuring halogens (Cl, Br) or hydrogen at the para position.
- 1,2,4-Triazole-3(4H)-thiones [7–9] (): Share a thiazole-like heterocycle but incorporate a triazole ring and fluorine substituents. The tautomeric equilibrium (thiol vs. thione) contrasts with the stable benzamide group in the target compound.
- Benzothiazol-2-ylcarbamothioyl benzamides 3a–g (): Replace the thiazole with a benzothiazole ring and include thiourea (N–C–S) linkages. These structural differences likely alter electronic properties and bioactivity.
- Thiazolylmethylcarbamates (–5): Feature carbamate groups instead of benzamide, with complex substituents like hydroperoxypropan-2-yl or ethylthiazolyl. These modifications impact solubility and metabolic stability.
Functional Group Analysis:
- IR Spectroscopy: The target compound’s IR spectrum would show strong C=O stretches (~1660–1680 cm⁻¹) from the benzamide and carbamoyl groups, similar to hydrazinecarbothioamides [4–6] .
- NMR Data :
Bioactivity and Pharmacological Potential
While direct bioactivity data for the target compound is absent, inferences can be drawn from analogs:
- Benzothiazol-2-ylcarbamothioyl benzamides : Show activity as protease inhibitors (EI) and ion channel modulators (ICM) (, Table 4). The target’s dimethylphenyl group may improve lipophilicity, favoring blood-brain barrier penetration.
- Thiazolylmethylcarbamates : Designed for enhanced water solubility via carbamate groups (–5), whereas the target’s benzamide may prioritize hydrogen bonding with targets like GPCRs .
Physicochemical Properties
| Property | Target Compound | Hydrazinecarbothioamides [4–6] | Benzothiazole Analogs |
|---|---|---|---|
| LogP | ~3.5 (estimated) | ~2.8–3.2 | ~2.5–3.0 |
| Solubility | Low (hydrophobic substituents) | Moderate (polar C=S group) | Low |
| Molecular Weight | ~407 g/mol | ~450–480 g/mol | ~380–420 g/mol |
Biological Activity
N-(4-{[(3,5-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of thiazolecarboxamides. This compound features a benzamide structure with a thiazole ring and is characterized by the presence of a 3,5-dimethylphenyl group and a carbamoyl functional group . These structural attributes contribute to its potential biological activities and applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria . This activity suggests that the compound may serve as a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Similar thiazole-based compounds have demonstrated the ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may possess similar antitumor activity, potentially targeting specific pathways involved in tumor growth and metastasis.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate their activity, leading to various biological effects. Understanding these interactions is crucial for elucidating the compound's therapeutic potential .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of Thiazole Derivative : Reacting 3,5-dimethylphenyl isocyanate with a thiazole derivative.
- Coupling Reaction : The intermediate product is subsequently reacted with a benzamide derivative to yield the final compound.
These reactions are performed under controlled conditions to ensure high yield and purity.
Characterization Techniques
Characterization of the synthesized compound can be achieved through various techniques:
- Nuclear Magnetic Resonance (NMR) : To determine the molecular structure.
- Fourier Transform Infrared Spectroscopy (FTIR) : To identify functional groups.
- X-ray Crystallography : For detailed structural analysis.
Antibacterial Activity Study
In a study assessing the antibacterial efficacy of thiazole derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibition zones compared to control groups, highlighting its potential as an effective antibacterial agent.
Anticancer Efficacy Assessment
A separate investigation focused on the anticancer properties of similar thiazole compounds revealed that they could inhibit cell proliferation in various cancer cell lines. The study suggested that modifications to the thiazole structure could enhance potency, indicating that this compound warrants further exploration in this context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
